Comparative MMP-9 Inhibition Potency: Emodic Acid vs. Emodin
In a head-to-head enzymatic inhibition assay using human recombinant catalytic domains, emodic acid (IC50 = 10 μM) inhibited MMP-9 activity more potently than the closely related analog emodin (IC50 = 15 μM) [1].
| Evidence Dimension | MMP-9 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 10 μM |
| Comparator Or Baseline | Emodin: 15 μM |
| Quantified Difference | 1.5-fold higher potency for emodic acid |
| Conditions | Human recombinant catalytic domains; substrate cleavage measured |
Why This Matters
This data allows researchers targeting MMP-9 mediated processes (e.g., tumor invasion, angiogenesis) to select emodic acid over emodin for a 1.5-fold improvement in inhibitory potency, optimizing assay sensitivity.
- [1] Wierzchacz C, Su E, Kolander J, Gebhardt R. Differential inhibition of matrix metalloproteinases-2, -9, and -13 activities by selected anthraquinones. Planta Med. 2009;75(4):327-329. View Source
